
2-(6-Methoxypyridin-2-YL)ethanamine
Overview
Description
2-(6-Methoxypyridin-2-yl)ethanamine is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring a methoxy group at the 6-position and an ethanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Alkylation: The 6-methoxypyridine undergoes alkylation with an appropriate alkylating agent, such as bromoethane, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonates in the presence of a catalyst.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Pharmacological Applications
-
Inhibition of Retinoid-Related Orphan Receptors
- Research indicates that 2-(6-Methoxypyridin-2-YL)ethanamine acts as an inhibitor of retinoid-related orphan receptor gamma-t (RORγt), which plays a critical role in the regulation of immune responses and inflammation. This inhibition has implications for treating autoimmune diseases and inflammatory conditions .
-
Heat Shock Protein 90 Inhibition
- The compound has been studied as a potential inhibitor of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of many proteins associated with cancer progression. Inhibiting HSP90 can lead to the degradation of oncogenic proteins, making it a target for cancer therapeutics .
- Chiral Amine Synthesis
RORγt Inhibition Study
A patent describes the synthesis and evaluation of various heterocyclic compounds, including this compound, demonstrating its efficacy as a RORγt inhibitor. The study highlights its potential in managing conditions like inflammatory bowel disease and psoriasis .
HSP90 Inhibition Research
Another study focused on the development of oxim derivatives that include this compound as a core structure. These compounds showed promising results in inhibiting HSP90, indicating their potential use in cancer treatment protocols .
Biocatalytic Process Optimization
A doctoral thesis explored the application of this compound in a biocatalytic process to produce chiral amines efficiently. The research emphasized optimizing reaction conditions to enhance yield and reduce production time, showcasing the compound's versatility in synthetic chemistry .
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-2-yl)ethanamine
- 2-Bromo-6-methoxypyridine
- 2-Methoxypyridine
- 2-Chloro-6-methoxypyridine
Uniqueness
2-(6-Methoxypyridin-2-yl)ethanamine is unique due to the presence of both a methoxy group and an ethanamine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
2-(6-Methoxypyridin-2-yl)ethanamine, also known as this compound hydrochloride, is an organic compound characterized by its unique structure, which includes a pyridine ring with a methoxy group at the 6-position and an ethanamine side chain. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C₈H₁₃ClN₂O
- Molecular Weight : 188.66 g/mol
- CAS Number : 1951441-75-0
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis begins with 6-methoxypyridine.
- Alkylation : The pyridine undergoes alkylation with an alkylating agent, such as ethyl bromide, in the presence of a base.
- Reduction : The intermediate product is reduced using lithium aluminum hydride.
- Hydrochloride Formation : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Neurotransmitter Modulation
The compound has been studied for its effects on neurotransmitter systems. Preliminary data suggest that it may interact with serotonin receptors, which are crucial in mood regulation and various neurological disorders. Understanding these interactions could lead to therapeutic applications in treating conditions such as depression and anxiety.
Anti-inflammatory Effects
In addition to its antimicrobial properties, there are indications that this compound may possess anti-inflammatory effects. This could be particularly relevant in the context of chronic inflammatory diseases, although detailed mechanisms remain to be fully elucidated .
Study on Anticancer Activity
A notable study investigated the anticancer potential of derivatives related to this compound. In this study, compounds were tested against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). One derivative exhibited potent anti-proliferative activity and induced apoptosis through mechanisms involving the upregulation of Nur77, a nuclear receptor associated with tumor suppression .
Interaction Studies
Further research is needed to explore the binding affinity of this compound to specific receptors compared to established ligands. Understanding these interactions will clarify the compound's pharmacological profile and therapeutic potential .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
2-(6-Methylpyridin-2-yl)ethanamine | 19363-94-1 | Contains a methyl group instead of methoxy |
(S)-1-(6-Methoxypyridin-2-yl)ethanamine | 118992685 | Different stereochemistry affecting activity |
1-(6-Methoxypyridin-3-yl)ethanamine | 1955498-19-7 | Different position of methoxy substitution |
The unique methoxy substitution at the 6-position of the pyridine ring distinguishes this compound from others, potentially influencing its binding properties and biological activity.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-(6-methoxypyridin-2-yl)ethanamine?
Methodological Answer: The compound can be synthesized via reductive amination of 6-methoxy-2-pyridinecarbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol under reflux conditions. Alternatively, catalytic hydrogenation of the corresponding nitrile intermediate (e.g., 2-(6-methoxypyridin-2-yl)acetonitrile) with Raney nickel or palladium on carbon in ethanol at 50–80°C is effective. Characterization via -NMR (δ 8.0–6.5 ppm for pyridine protons) and LC-MS ([M+H] at m/z 153) is critical for purity validation .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR : -NMR in CDCl reveals aromatic protons (pyridine ring) at δ 6.5–8.0 ppm and methoxy singlet at δ 3.8–4.0 ppm. The ethanamine chain shows resonances at δ 2.5–3.5 ppm (CH-NH).
- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 152.
- X-ray Crystallography : For structural confirmation, single crystals are grown in ethanol/water (9:1), and SHELXL refinement (via Olex2) provides bond-length and angle data .
Q. What are common reactions involving this compound?
Methodological Answer: The amine group undergoes nucleophilic substitution (e.g., with acyl chlorides to form amides) or Schiff base formation with aldehydes. The pyridine ring is susceptible to electrophilic substitution (e.g., nitration at the 4-position under HNO/HSO). Reductive alkylation using formaldehyde and sodium borohydride yields N-methyl derivatives .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer: Hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculate HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. For thermochemical accuracy, include exact exchange corrections (e.g., Becke’s 1993 functional) to reduce deviations in atomization energies (<3 kcal/mol). Solvent effects (e.g., PCM for methanol) refine reactivity predictions .
Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?
Methodological Answer: Twinned crystals or weak diffraction (common with flexible ethanamine chains) require high-resolution data (Cu-Kα, λ=1.5418 Å) and SHELXD for phase solving. Disorder in the methoxy group is addressed via PART instructions in SHELXL. Refinement with anisotropic displacement parameters (ADPs) improves thermal motion modeling .
Q. How to analyze regioselectivity in electrophilic substitutions on the pyridine ring?
Methodological Answer: DFT-based Fukui indices () identify electron-rich sites. For nitration, the 4-position (para to methoxy) is favored due to resonance stabilization. Experimental validation via -NMR coupling constants (e.g., J > J) confirms regiochemistry. Contrast with methylpyridine analogs to isolate methoxy effects .
Q. How to resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Reaction Monitoring : Use in-situ IR (disappearance of nitrile stretch at ~2250 cm) or TLC (silica, ethyl acetate/hexane 1:1) to track intermediates.
- Byproduct Analysis : LC-MS detects over-reduction products (e.g., tertiary amines from excessive hydrogenation).
- Catalyst Optimization : Compare Pd/C vs. Raney nickel efficiency in hydrogenation (e.g., Pd/C gives >90% yield vs. 75% for Ni) .
Properties
IUPAC Name |
2-(6-methoxypyridin-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-8-4-2-3-7(10-8)5-6-9/h2-4H,5-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBZWISZCKYJDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306804 | |
Record name | 6-Methoxy-2-pyridineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194658-15-6 | |
Record name | 6-Methoxy-2-pyridineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194658-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-pyridineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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